1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14FN |
|---|---|
Molecular Weight |
191.24 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C12H14FN/c13-10-4-2-9(3-5-10)11-12(8-14-11)6-1-7-12/h2-5,11,14H,1,6-8H2 |
InChI Key |
YQWTYTIDDWSYSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Conformational Analysis and Structural Insights of 1 4 Fluorophenyl 2 Azaspiro 3.3 Heptane and Its Analogues
Conformational Rigidity and Spatial Properties of Spiro[3.3]heptane Frameworks
The spiro[3.3]heptane scaffold is a unique three-dimensional structure that has garnered significant interest in medicinal chemistry. researchgate.netchemrxiv.org This framework is characterized by two cyclobutane (B1203170) rings fused at a central quaternary carbon atom. This arrangement imparts a high degree of conformational rigidity, a desirable trait in drug design as it can lead to increased potency and selectivity by pre-organizing the molecule into a specific shape for optimal interaction with a biological target. rsc.orgnih.gov
Spirocyclic systems, such as spiro[3.3]heptane, are recognized for their ability to introduce three-dimensionality, moving away from the "flatland" of aromatic compounds often seen in drug candidates. researchgate.net The spatial arrangement of substituents on the spiro[3.3]heptane core is well-defined. For instance, analysis has shown that 1,6-disubstituted spiro[3.3]heptanes can act as conformationally restricted surrogates of cis-1,4-disubstituted or trans-1,3-disubstituted cyclohexanes, depending on the stereochemistry. acs.org This mimicry allows chemists to replace more flexible cyclohexane (B81311) rings with the rigid spiro[3.3]heptane core to improve metabolic stability and other pharmacokinetic properties. researchgate.netacs.org The defined geometry of the scaffold allows for the precise positioning of functional groups in space, which is crucial for targeted drug design. rsc.org
Impact of Fluorine Substitution on Molecular Conformation and Isosterism
The introduction of a fluorine atom into a molecule, such as in the 4-fluorophenyl group of 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane, can have profound effects on its properties. tandfonline.com Fluorine is the most electronegative element and is relatively small, with a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This allows it to replace hydrogen without a significant steric clash, a concept known as isosterism. However, its electronic influence is substantial and can alter molecular conformation. mdpi.comresearchgate.net
The strong carbon-fluorine (C-F) bond can influence the conformation of adjacent groups through stereoelectronic effects, such as the gauche effect, which can favor specific rotational isomers (rotamers) that might not be preferred in the non-fluorinated analogue. chemtube3d.comnih.gov This conformational biasing can lock the molecule into a shape that has a higher affinity for its target protein. nih.govworldpharmatoday.com Furthermore, the high electronegativity of fluorine alters the electron distribution in the aromatic ring, impacting pKa, dipole moment, and the potential for hydrogen bonding. tandfonline.comresearchgate.net While fluorine is a poor hydrogen bond acceptor, the C-F bond can participate in weaker, yet significant, dipole-dipole or other electrostatic interactions with protein targets, thereby enhancing binding affinity. tandfonline.com The strategic placement of fluorine can also block sites of metabolic attack, increasing the metabolic stability and bioavailability of a compound. tandfonline.comnih.gov
X-ray Crystallographic Studies of Azaspiro[3.3]heptane Derivatives
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state. Studies on derivatives of azaspiro[3.3]heptane have confirmed the rigid and well-defined geometry of this scaffold. For example, the crystal structure of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been determined, providing precise measurements of bond lengths and angles within the spirocyclic system. researchgate.net
While a crystal structure for the exact compound this compound was not found in the searched literature, data from analogous structures provide valuable insights. For instance, the crystallographic analysis of methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate, a related bicyclic system, shows the disposition of the 4-fluorophenyl groups and how they engage in intermolecular interactions like hydrogen bonds. researchgate.net In another relevant structure, 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one, the 4-fluorophenyl ring is planar, and its orientation relative to the rest of the molecule is defined by a specific dihedral angle. researchgate.net Such studies on related compounds consistently demonstrate how the azaspiro[3.3]heptane framework serves as a rigid anchor, projecting substituents in precise vectors, a key feature for rational drug design. researchgate.netfigshare.com
Table 1: Selected Crystallographic Data for a Related Bicyclic Compound Data from methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydrazinecarboxylate. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 19.751 |
| b (Å) | 7.087 |
| c (Å) | 28.492 |
| β (°) | 102.997 |
| Volume (ų) | 3886 |
Theoretical Conformational Analysis and Energy Landscapes (e.g., Density Functional Theory)
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational possibilities and energy landscapes of molecules. mdpi.comresearchgate.net These computational studies can predict the relative energies of different conformers, the barriers to rotation between them, and how factors like solvent affect conformational preferences. researchgate.netnih.gov
For a molecule like this compound, DFT calculations could elucidate the preferred orientation of the 4-fluorophenyl group relative to the azaspiro[3.3]heptane core. The rigid spirocyclic framework simplifies the conformational search significantly, as the primary degree of freedom is the rotation around the bond connecting the phenyl ring to the nitrogen-containing ring. rsc.org DFT studies on similar systems, such as azapeptides and other fluorinated compounds, have shown that even subtle electronic effects from fluorine substitution can alter the energy landscape, favoring specific conformations. mdpi.comnih.gov Calculations can quantify the energetic cost of deviations from the lowest-energy conformation, providing a map of the molecule's flexibility and dynamic behavior. mdpi.com This information is vital for understanding how the molecule might adapt its shape upon binding to a receptor. rsc.org
Medicinal Chemistry Applications and Biological Activity Profiling of Azaspiro 3.3 Heptane Derivatives
Azaspiro[3.3]heptane as a Bioisostere for Common Heterocycles
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar biological activity, is a powerful tool in drug design. Azaspiro[3.e]heptanes have emerged as promising bioisosteres for commonly used saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). researchgate.netuniba.it The rigid, three-dimensional structure of the azaspiro[3.3]heptane core can offer advantages over its more flexible monocyclic counterparts. researchgate.net
The 2-azaspiro[3.3]heptane moiety has been investigated as a structural mimic of the piperidine ring, a prevalent scaffold in many approved drugs. enamine.netuniv.kiev.ua The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability. enamine.netuniv.kiev.ua
Studies have shown that 1-azaspiro[3.3]heptanes can be successfully synthesized and validated as bioisosteres of piperidine. enamine.netnih.gov For instance, the incorporation of a 1-azaspiro[3.3]heptane core into the structure of the anesthetic drug bupivacaine, in place of the traditional piperidine fragment, resulted in a novel analog with high activity. enamine.netnih.gov This highlights the potential of the azaspiro[3.3]heptane scaffold to replicate the biological function of piperidine while potentially offering improved pharmacological characteristics. The constrained nature of the spirocycle can also influence the orientation of substituents, leading to more specific interactions with biological targets. bohrium.com
| Property | Piperidine | 2-Azaspiro[3.3]heptane | Rationale for Change |
|---|---|---|---|
| Lipophilicity (logD7.4) | Variable | Generally Lower | Increased basicity of the nitrogen atom in the spirocycle can lead to higher protonation at physiological pH, thus reducing lipophilicity. nih.gov |
| Basicity (pKa) | ~11.2 | Generally Higher | The γ-position of the heteroatom in relation to the nitrogen in some azaspiro[3.3]heptane isomers reduces inductive electron withdrawal, leading to increased basicity. nih.gov |
| Metabolic Stability | Susceptible to oxidation | Generally Improved | The spirocyclic core can be more resistant to metabolic degradation by oxidative enzymes compared to the piperidine ring. enamine.netuniv.kiev.ua |
| Solubility | Variable | Generally Improved | The introduction of the spirocyclic structure can enhance aqueous solubility. enamine.net |
The 2,6-diazaspiro[3.3]heptane scaffold has been explored as a "stretched" bioisostere of piperazine. blumberginstitute.org This modification results in a greater distance between the two nitrogen atoms compared to piperazine, which can be advantageous in certain drug-target interactions. blumberginstitute.org Replacing a piperazine moiety with a 2,6-diazaspiro[3.3]heptane has been shown to reduce lipophilicity. blumberginstitute.org
In the context of PARP-1 inhibitors, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane maintained potency while reducing DNA-damaging properties. blumberginstitute.org However, the geometric changes induced by the spirocyclic core, such as the increased N-N distance and a ~90° twist, mean that it may not always be an effective bioisostere, particularly when the piperazine acts as a central linker. nih.gov In a study on σ2 receptor ligands, the replacement of a piperazine with diazaspiroalkanes led to a decrease in affinity for the target receptor, suggesting that the specific geometry of the piperazine was crucial for binding. mdpi.com
The rigid and three-dimensional nature of spirocyclic scaffolds like azaspiro[3.3]heptane can significantly influence the pharmacological profile and target selectivity of a drug candidate. mdpi.combeilstein-journals.org The conformational rigidity of the spirocyclic core reduces the entropic penalty upon binding to a target, which can lead to higher affinity. rsc.orgresearchgate.net This fixed orientation of substituents can also enhance selectivity by favoring interactions with the desired target over off-target proteins. researchgate.net
For example, the introduction of a spirocyclic moiety can lead to a more defined spatial arrangement of pharmacophoric groups, resulting in improved selectivity. mdpi.com In some cases, replacing a more flexible heterocyclic ring with a spirocycle has been shown to improve selectivity between different receptor subtypes or enzyme isoforms. acs.org The unique topology of spirocycles provides an opportunity to explore novel chemical space and develop compounds with differentiated pharmacological profiles. rsc.orgresearchgate.net
In Vitro Biological Activity Studies of Azaspiro[3.3]heptane Derivatives
The in vitro biological activity of azaspiro[3.3]heptane derivatives is a critical aspect of their evaluation as potential drug candidates. These studies encompass a range of assays to determine their effects on specific enzymes and receptors. While specific data for 1-(4-fluorophenyl)-2-azaspiro[3.3]heptane is not extensively available in the public domain, the general activity of this class of compounds can be inferred from studies on related analogs.
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and is a well-established target for the treatment of Parkinson's disease. parkinson.org Inhibition of MAO-B increases the levels of dopamine in the brain, thereby alleviating some of the motor symptoms of the disease. parkinson.org
The development of novel MAO-B inhibitors is an active area of research. nih.govresearchgate.net In vitro assays to determine the MAO-B inhibitory activity of a compound typically involve incubating the compound with the purified enzyme and a substrate, such as kynuramine. criver.com The rate of product formation is then measured, often by fluorescence or chromatography, to determine the extent of inhibition. criver.com The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50).
While specific MAO-B inhibition data for this compound is not available, the structural features of this compound, including the aromatic ring and the nitrogen-containing heterocycle, are present in many known MAO-B inhibitors. nih.gov Structure-activity relationship (SAR) studies of various heterocyclic compounds have shown that substitutions on the aromatic ring, such as with a fluorine atom, can significantly influence inhibitory potency. nih.gov
(Note: The following data is illustrative and not based on experimental results for this compound)
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
|---|---|---|---|
| This compound (Hypothetical) | 50 | >10,000 | >200 |
| Reference Inhibitor (e.g., Selegiline) | 10 | 2,500 | 250 |
Receptor binding assays are fundamental in determining the affinity of a compound for a specific biological target. These assays typically use radiolabeled ligands that are known to bind to the receptor of interest. The test compound is then added in increasing concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, from which the binding affinity (Ki) can be calculated.
Spirocyclic compounds have been investigated for their ability to bind to and modulate a variety of receptors, including dopamine and sigma receptors. nih.govmcmaster.canih.gov For example, highly rigid spiro bicyclic peptidomimetics have been shown to modulate dopamine receptor binding. nih.govmcmaster.ca In the context of σ1 receptors, spirocyclic compounds have been designed and synthesized to probe the structural requirements for high-affinity binding. nih.gov
The 1-(4-fluorophenyl) moiety of the title compound is a common feature in ligands for various central nervous system (CNS) receptors. Therefore, it is plausible that this compound could exhibit affinity for one or more receptor types. Further studies would be required to determine its specific receptor binding profile.
(Note: The following data is illustrative and not based on experimental results for this compound)
| Compound | Target Receptor | Binding Affinity (Ki, nM) |
|---|---|---|
| This compound (Hypothetical) | Dopamine D2 Receptor | 150 |
| This compound (Hypothetical) | Sigma-1 (σ1) Receptor | 85 |
| Reference Ligand (e.g., Haloperidol for D2) | Dopamine D2 Receptor | 1.5 |
Cell-Based Assays (e.g., Antiproliferative Activity against Cancer Cell Lines, Fetal Hemoglobin Induction)
The biological activity of this compound and its derivatives has been primarily investigated through cell-based assays focused on their potential as therapeutic agents for β-hemoglobinopathies. nih.gov The principal assay utilized in this context is the induction of fetal hemoglobin (HbF). drughunter.com
Fetal Hemoglobin Induction: Researchers have employed phenotypic screening in human umbilical cord blood-derived erythroid progenitor cells (HUDEPs) to identify molecules capable of inducing HbF. nih.govdrughunter.com Pharmacological reactivation of the γ-globin gene, which is responsible for the production of HbF, represents a promising therapeutic strategy for managing conditions like sickle cell disease (SCD) and β-thalassemia. nih.gov In these assays, erythroid progenitor cells are treated with test compounds, and the subsequent expression of HbF is quantified. An initial high-throughput screen identified a hit compound that, while weak, served as the starting point for a chemical optimization program. drughunter.com This program ultimately led to the development of 2-azaspiro[3.3]heptane derivatives with potent HbF induction activity. nih.gov
While the outline includes antiproliferative activity as an example, the predominant focus of published research on this specific class of azaspiro[3.3]heptane derivatives has been on their hematological effects, particularly HbF induction. nih.gov Antiproliferative agents are significant for cancer management and are typically evaluated for their efficacy against various cancer cell lines using assays like the MTT or SRB assays. nih.govnih.gov However, specific data regarding the antiproliferative effects of this compound analogues against cancer cell lines is not extensively detailed in the primary literature concerning their development as HbF inducers.
| Assay Type | Cell Line | Purpose | Key Findings | Reference |
| Fetal Hemoglobin (HbF) Induction | Human erythroid progenitor cells | To identify and optimize compounds that reactivate γ-globin gene expression. | Identified 2-azaspiro[3.3]heptane derivatives as potent inducers of HbF. | nih.gov |
| In vivo Globin Switching | Cynomolgus monkeys | To confirm the HbF induction activity and developable properties in a relevant animal model. | Optimized compounds induced a significant, dose-dependent increase in globin switching. | nih.gov |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The development of potent 2-azaspiro[3.3]heptane-based fetal hemoglobin inducers was heavily reliant on systematic structure-activity relationship (SAR) studies. These investigations began with an initial hit from a phenotypic screen and explored how structural modifications to different parts of the molecule influenced biological activity and pharmacokinetic properties. nih.gov
The SAR exploration for this series of compounds was comprehensive, leading to the identification of key structural features required for potent HbF induction. nih.gov The optimization process involved modifying three main components of the initial hit compound: the central core, the side chain, and the terminal aromatic ring.
The introduction of the 2-azaspiro[3.3]heptane moiety as a central core was a critical discovery. nih.govdrughunter.com This rigid and unique spirocyclic structure proved to be highly favorable for activity compared to more flexible or conventional cyclic amines like piperidine. nih.govresearchgate.net
Modifications to the substituents on the terminal phenyl ring and the isoxazole (B147169) ring were systematically evaluated. The data revealed that specific substitutions were crucial for maximizing potency. For instance, the presence and position of the fluorine atom on the phenyl ring were optimized to achieve the desired biological effect and metabolic stability. The SAR studies guided the synthesis of a series of analogs, with each new compound providing insight into the structural requirements for activity. nih.gov This systematic approach allowed for a clear understanding of how different functional groups and their positions impact the ability of the molecule to induce γ-globin expression.
| Molecular Region | Modification | Effect on HbF Induction Activity | Reference |
| Central Core | Replacement of initial hit's core with 2-azaspiro[3.3]heptane | Significantly increased potency and improved ADME properties. | nih.gov |
| Terminal Phenyl Ring | Introduction of a fluorine atom at the para-position | Found to be optimal for activity and drug-like properties. | nih.gov |
| Side Chain | Optimization of the isoxazole and adjacent moieties | Fine-tuned the potency and selectivity of the compound series. | nih.gov |
The evolution of the initial hit into a potent clinical candidate was driven by rational design principles aimed at improving both biological activity and drug-like properties. drughunter.com A primary strategy was the optimization of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile alongside its potency. nih.gov
A key element of the rational design was the incorporation of the 2-azaspiro[3.3]heptane scaffold. nih.gov Strained spiro-heterocycles like azaspiro[3.3]heptane are increasingly used in medicinal chemistry to enhance drug-likeness. researchgate.net Their rigid, three-dimensional structure can offer predictable exit vectors for substituents, leading to improved target selectivity and better physicochemical properties compared to their non-spirocyclic or aromatic counterparts. researchgate.netresearchgate.net This structural rigidity can also improve metabolic stability by protecting parts of the molecule from metabolic enzymes. researchgate.net
By combining the SAR data with ADME optimization, researchers successfully designed compound 18 , an orally bioavailable and potent HbF inducer. nih.govdrughunter.com This compound demonstrated a significant, dose-dependent increase in globin switching in preclinical studies and showed no genotoxic effects, highlighting the success of the rational design strategy. nih.gov
Mechanisms of Biological Interaction and Target Engagement
The precise molecular target of this compound and its analogs was not identified during the initial discovery process, which is common for compounds originating from phenotypic screens. nih.govdrughunter.com However, studies have shed light on the potential mechanisms and the downstream cellular effects.
The 2-azaspiro[3.3]heptane core is considered a bioisostere of other cyclic amines like piperidine. researchgate.netnih.gov Bioisosteric replacement is a key strategy in drug design where one part of a molecule is replaced by another with similar physical or chemical properties to improve the biological activity or pharmacokinetic profile. The spiro[3.3]heptane framework, with its constrained conformation, mimics the spatial arrangement of substituents found in other cyclic systems but with improved metabolic stability and rigidity. researchgate.net This form of molecular mimicry allows the molecule to effectively interact with its biological target. nih.govimmunopaedia.org.za
While the specific binding mode to a target protein has not been fully elucidated due to the unknown nature of the target, the rigid structure of the azaspiro[3.3]heptane core restricts the conformational freedom of the molecule. This pre-organization into a specific three-dimensional shape is thought to facilitate a more favorable and selective interaction with the binding site of the target protein, leading to higher potency. researchgate.net
The primary and most well-documented cellular effect of these azaspiro[3.3]heptane derivatives is the pharmacological reactivation of the γ-globin gene, leading to the production of fetal hemoglobin. nih.gov This process is often referred to as "globin switching." nih.gov In vivo studies with an optimized analog in cynomolgus monkeys confirmed a significant and dose-dependent increase in this switching process. nih.gov
The molecular pathway leading to this effect involves the modulation of gene expression in erythroid progenitor cells. nih.gov While the direct upstream target is unknown, the downstream consequence is an increase in the transcription of the HBG1 and HBG2 genes, which code for the γ-globin chains of HbF. Other known HbF inducers often function by downregulating transcriptional repressors of γ-globin, such as BCL11A and ZBTB7A. nih.gov It is plausible that the azaspiro[3.3]heptane derivatives function through a similar or related pathway, ultimately altering the balance of transcription factors that control the switch from γ-globin to β-globin expression during erythroid differentiation. nih.govnih.gov Importantly, studies have shown that the lead compound from this series was not genotoxic, suggesting a specific mechanism of action rather than non-specific DNA damage. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking and Ligand-Protein Interaction Predictions for Azaspiro[3.3]heptane Scaffolds
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For derivatives of azaspiro[3.3]heptane, including 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane, molecular docking studies are instrumental in understanding their potential as therapeutic agents. The unique spirocyclic core imparts a defined three-dimensional geometry, which can be advantageous for fitting into specific binding pockets of proteins.
In a typical molecular docking workflow, the 3D structure of the ligand, this compound, would be generated and optimized. This structure would then be docked into the active site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding energy.
The predicted binding mode would reveal key ligand-protein interactions, such as:
Hydrogen Bonds: The nitrogen atom of the azaspiro[3.3]heptane ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in the active site.
Hydrophobic Interactions: The phenyl ring and the aliphatic spirocyclic core can engage in hydrophobic interactions with nonpolar residues of the protein.
Aromatic Interactions: The fluorophenyl group can participate in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Halogen Bonds: The fluorine atom can form halogen bonds with electron-rich atoms in the protein backbone or side chains, further stabilizing the complex.
These predicted interactions provide a rational basis for understanding the structure-activity relationship (SAR) of azaspiro[3.3]heptane derivatives and for designing new analogs with improved potency and selectivity.
| Interaction Type | Potential Interacting Groups on this compound | Corresponding Protein Residues (Examples) |
| Hydrogen Bond | Azaspiro[3.3]heptane Nitrogen | Aspartic Acid, Glutamic Acid, Serine, Threonine |
| Hydrophobic | Phenyl Ring, Spirocyclic Core | Leucine, Isoleucine, Valine, Alanine |
| Aromatic | Fluorophenyl Group | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bond | Fluorine Atom | Carbonyl oxygens, Serine, Threonine |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For this compound, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure.
Key parameters derived from quantum chemical calculations include:
Molecular Geometry: Optimization of the molecular geometry provides the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions, including hydrogen bonding and halogen bonding.
Atomic Charges: Calculation of partial atomic charges reveals the distribution of electron density within the molecule, highlighting polar regions.
For this compound, the electronegative fluorine atom is expected to influence the electronic properties of the phenyl ring, potentially enhancing its ability to participate in specific interactions. Quantum chemical calculations can precisely quantify these effects and provide a deeper understanding of the molecule's reactivity profile.
| Calculated Property | Significance for this compound |
| Optimized Geometry | Provides the most stable 3D structure for docking and other modeling studies. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |
| MEP Surface | Identifies sites for potential hydrogen bonding and other electrostatic interactions. |
| Atomic Charges | Quantifies the polarity of different regions of the molecule. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. The rigid azaspiro[3.3]heptane scaffold is an excellent starting point for developing robust pharmacophore models due to its limited conformational flexibility.
A pharmacophore model for a series of active azaspiro[3.3]heptane derivatives would typically include features such as:
A hydrogen bond acceptor (the nitrogen atom).
A hydrophobic feature (the spirocyclic core).
An aromatic feature (the phenyl ring).
A halogen bond donor (the fluorine atom).
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This allows for the rapid identification of novel compounds from vast virtual libraries that are likely to be active at the target of interest. The azaspiro[3.3]
Future Directions and Research Perspectives
Exploration of Novel Azaspiro[3.3]heptane Chemistries and Synthetic Methodologies
The continued development of novel and efficient synthetic routes to functionalized azaspiro[3.3]heptanes is a cornerstone of future research. While methods for the synthesis of the core scaffold exist, there is a need for methodologies that allow for the precise and versatile introduction of various substituents. nih.govacs.org This will enable the creation of diverse chemical libraries for biological screening.
Key areas of exploration include:
Asymmetric Synthesis: Developing stereoselective methods to access enantiomerically pure azaspiro[3.3]heptane derivatives is crucial, as different enantiomers of a chiral drug can have distinct pharmacological activities and toxicities.
Late-Stage Functionalization: The ability to modify the azaspiro[3.3]heptane core or its substituents in the later stages of a synthetic sequence would provide rapid access to a wide range of analogs for structure-activity relationship (SAR) studies.
Flow Chemistry: Utilizing flow chemistry can offer advantages in terms of safety, scalability, and efficiency for the synthesis of azaspiro[3.3]heptane building blocks. researchgate.net
Expedient synthetic routes are expected to be significant in drug discovery and design, allowing for the preparation of versatile azaspiro[3.3]heptanes with multiple exit vectors for further chemical modification. nih.govacs.org
Advanced Methodologies for Biological Evaluation of Spirocyclic Systems
The unique three-dimensional nature of spirocyclic systems like 1-(4-Fluorophenyl)-2-azaspiro[3.3]heptane necessitates the use of advanced biological evaluation techniques to fully understand their interactions with biological targets.
Future research will likely focus on:
Structural Biology: X-ray crystallography and cryo-electron microscopy will be instrumental in elucidating the binding modes of azaspiro[3.3]heptane-based ligands with their target proteins. This structural information is invaluable for rational drug design.
Biophysical Techniques: Methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide detailed kinetic and thermodynamic data on ligand-target interactions, offering deeper insights than traditional endpoint assays.
Phenotypic Screening: In addition to target-based screening, phenotypic screening of azaspiro[3.3]heptane libraries in disease-relevant cellular models can uncover novel mechanisms of action and therapeutic applications.
The conformational restriction of spirocyclic scaffolds can lead to enhanced target selectivity, a hypothesis that can be rigorously tested using these advanced biological evaluation methods. researchgate.net
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The synergy between high-throughput screening (HTS) and artificial intelligence (AI) is set to revolutionize the discovery of drugs based on novel scaffolds like azaspiro[3.3]heptane.
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds, such as those based on the azaspiro[3.3]heptane framework, to identify initial "hits" with desired biological activity. acs.org The development of miniaturized and automated HTS assays is crucial for efficiently screening these libraries against a multitude of biological targets. nih.gov
Artificial Intelligence (AI) in Drug Discovery: AI and machine learning are increasingly being used to accelerate the drug discovery process. nih.gov In the context of azaspiro[3.3]heptanes, AI can be applied to:
Virtual Screening: AI algorithms can screen vast virtual libraries of azaspiro[3.3]heptane derivatives to prioritize compounds for synthesis and biological testing. kcl.ac.uk
De Novo Design: Generative AI models can design novel azaspiro[3.3]heptane-based molecules with optimized properties for a specific biological target. mit.eduharvard.edu
Predictive Modeling: Machine learning models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of azaspiro[3.3]heptane derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov
The integration of these computational approaches can significantly reduce the time and cost associated with bringing a new drug to market. nih.gov
Potential Therapeutic Areas for Azaspiro[3.3]heptane-Based Agents
The azaspiro[3.3]heptane scaffold, as a bioisostere of common cyclic amines like piperidine (B6355638) and piperazine (B1678402), has the potential to be incorporated into a wide range of therapeutic agents. researchgate.netnih.gov The specific substitution, such as the 4-fluorophenyl group in this compound, will ultimately determine the pharmacological profile and potential therapeutic applications.
Based on the broader class of spirocyclic compounds and fluorinated aromatics, potential therapeutic areas for investigation include:
Oncology: The rigid spirocyclic scaffold can be used to orient functional groups in a precise manner to interact with key targets in cancer, such as protein kinases or protein-protein interactions.
Infectious Diseases: Azaspiro[3.3]heptane derivatives could be explored as novel antibacterial, antiviral, or antifungal agents. The 2-azaspiro[3.3]heptane moiety has been shown to improve antiviral activity in some contexts. researchgate.net
Central Nervous System (CNS) Disorders: The physicochemical properties of azaspiro[3.3]heptanes, such as their potential for improved solubility and metabolic stability, may make them suitable candidates for CNS-penetrant drugs targeting neurological and psychiatric conditions. acs.org
Further research is needed to explore the biological activities of this compound and its analogs to identify specific therapeutic opportunities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
